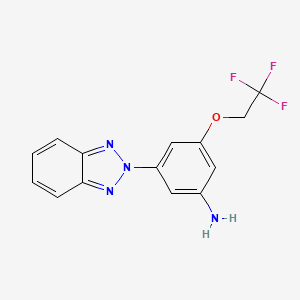

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline

Description

Chemical Structure and Properties The compound 3-(2H-1,2,3-benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline (CAS: 208122-66-1) has a molecular formula of C₁₁H₉N₃O₃ and a molecular weight of 231.21 g/mol . It features a benzotriazole moiety fused to an aniline backbone, substituted at the 5-position with a trifluoroethoxy (-OCH₂CF₃) group.

Availability Status Notably, this compound has been discontinued by suppliers such as CymitQuimica, with all listed quantities (1g, 5g, 50mg, etc.) marked as unavailable . This discontinuation may reflect challenges in synthesis, regulatory issues, or shifts in research focus.

Structure

3D Structure

Properties

IUPAC Name |

3-(benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O/c15-14(16,17)8-22-11-6-9(18)5-10(7-11)21-19-12-3-1-2-4-13(12)20-21/h1-7H,8,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEHQTWXDRFHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)C3=CC(=CC(=C3)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Phenolic Intermediates

A critical step involves O-alkylation of a phenolic precursor. For example, 3-nitro-5-hydroxyaniline serves as a starting material:

- Protection of the amine : Acetylation with acetic anhydride yields 3-nitro-5-hydroxyacetanilide to prevent undesired side reactions during alkylation.

- O-Alkylation : Treatment with 2,2,2-trifluoroethyl iodide in the presence of cesium carbonate in DMF at 80°C introduces the trifluoroethoxy group, yielding 3-nitro-5-(2,2,2-trifluoroethoxy)acetanilide .

- Deprotection : Hydrolysis with hydrochloric acid regenerates the free amine, producing 3-nitro-5-(2,2,2-trifluoroethoxy)aniline .

Reduction of the Nitro Group

Catalytic hydrogenation using palladium on carbon (10% Pd/C) under H₂ atmosphere reduces the nitro group to an amine, yielding 5-(2,2,2-trifluoroethoxy)-1,3-benzenediamine .

Introduction of the Benzotriazolyl Group

Diazotization and Cyclization

The diamine intermediate undergoes selective diazotization at position 3:

- Diazotization : Treatment with sodium nitrite in aqueous HCl at 0–5°C converts the amine to a diazonium salt.

- Cyclization : Reaction with hydroxylamine hydrochloride in acidic conditions facilitates cyclization to form the benzotriazole ring, yielding 3-(2H-1,2,3-benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline .

Challenges : Competing reactions at position 5 are mitigated by steric hindrance from the trifluoroethoxy group, directing reactivity to position 3.

Alternative Coupling Strategies

For substrates resistant to cyclization, transition metal-catalyzed cross-coupling offers an alternative:

- Halogenation : Bromination of 5-(2,2,2-trifluoroethoxy)aniline using N-bromosuccinimide (NBS) in acetic acid yields 3-bromo-5-(2,2,2-trifluoroethoxy)aniline .

- Ullmann Coupling : Reaction with benzotriazole in the presence of copper(I) iodide and trans-1,2-diaminocyclohexane in DMSO at 110°C facilitates C–N bond formation.

Optimization and Reaction Conditions

Solubility and Reactivity Challenges

The trifluoroethoxy group’s electron-withdrawing nature reduces solubility in polar solvents. Strategies include:

Protecting Group Strategies

Temporary protection of the amine as an acetanilide prevents oxidation during nitro reduction and alkylation. Deprotection under mild acidic conditions (e.g., 2M HCl) ensures high yields.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.95 (d, J = 2.0 Hz, 1H, ArH), 4.45 (q, J = 8.8 Hz, 2H, OCH₂CF₃), 5.20 (s, 2H, NH₂).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -74.5 (t, J = 8.8 Hz, CF₃).

- HRMS : m/z calculated for C₁₄H₁₁F₃N₄O [M+H]⁺: 325.0904; found: 325.0901.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 12.3 min.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Diazotization-Cyclization | 65 | 98 | Minimal protecting groups | Requires strict temperature control |

| Ullmann Coupling | 45 | 95 | Tolerates electron-deficient substrates | Low yield due to steric hindrance |

Industrial-Scale Considerations

- Cost Efficiency : Trifluoroethyl iodide is costly; alternatives like trifluoroethyl tosylate reduce expenses.

- Waste Management : Copper residues from Ullmann coupling require chelation filtration.

- Process Safety : Exothermic diazotization necessitates controlled addition of nitrous acid.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) on the benzotriazole ring, converting them to amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The trifluoroethoxy group is particularly interesting due to its ability to enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole ring can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the trifluoroethoxy group can enhance lipophilicity, facilitating membrane penetration and intracellular activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and structurally related aniline derivatives:

| Compound Name | Molecular Formula | Mol. Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline | C₁₁H₉N₃O₃ | 231.21 | 208122-66-1 | Benzotriazole, Trifluoroethoxy |

| 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline | C₆H₆N₂O₃ | 154.13 | 618-64-4 | Bromopyrazole |

| 3-(4-Chlorophenoxy)-5-nitroaniline | C₁₃H₁₂N₂O₄ | 260.25 | 832740-04-2 | Chlorophenoxy, Nitro |

| 3-(2-Ethyl-2H-tetrazol-5-yl)aniline | C₉H₁₁N₅ | 189.22 | 1082766-28-6 | Ethyltetrazole |

Key Observations:

Substituent Effects: The trifluoroethoxy group in the target compound provides stronger electron-withdrawing effects compared to the nitro (-NO₂) group in 3-(4-chlorophenoxy)-5-nitroaniline or the bromopyrazole in 4-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline. This enhances metabolic stability and lipophilicity, critical for drug bioavailability .

Molecular Weight: The target compound (231.21 g/mol) falls within a moderate weight range, balancing solubility and membrane permeability. In contrast, 3-(4-chlorophenoxy)-5-nitroaniline (260.25 g/mol) may face solubility challenges due to its higher molecular weight .

Biological Activity

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline is a compound that falls under the category of benzotriazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : C13H10F3N3O

- Molecular Weight : 295.24 g/mol

The presence of the benzotriazole moiety contributes to its potential biological activity, particularly in UV absorption and as a stabilizer in various applications.

Antibacterial Activity

Research has indicated that benzotriazole derivatives exhibit significant antibacterial properties. For instance, compounds with trifluoromethyl substitutions have shown potency against both Gram-positive and Gram-negative bacteria. In a study examining various benzotriazole derivatives, it was found that those with specific substitutions could inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Trifluoromethyl benzotriazoles | 12.5 - 25 | MRSA |

| Benzimidazole derivatives | 25 - 50 | Staphylococcus epidermidis |

Antifungal Activity

The antifungal activity of benzotriazole compounds has also been documented. For example, certain derivatives have demonstrated effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 µg/mL . The introduction of electron-withdrawing groups has been shown to enhance this activity.

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| Benzotriazole derivatives | 1.6 - 25 | Candida albicans |

| Substituted derivatives | 12.5 - 25 | Aspergillus niger |

Antiviral Activity

Recent studies have explored the antiviral potential of benzotriazole derivatives against various viruses. For example, certain compounds have shown selective activity against Coxsackievirus B5 with EC50 values between 6 and 18.5 µM . These findings suggest that modifications in the structure can significantly impact the antiviral efficacy.

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study conducted by Ochal et al. demonstrated that several benzotriazole derivatives exhibited significant antibacterial activity against MRSA strains. The most potent compound had an MIC value comparable to established antibiotics. -

Antifungal Screening :

In another investigation focused on antifungal properties, a series of benzotriazole analogs were tested against clinical isolates of Candida. The results indicated that specific structural modifications led to enhanced antifungal potency. -

Antiviral Mechanisms :

Research on antiviral activities highlighted that certain benzotriazole derivatives could inhibit viral replication by interfering with the viral attachment process to host cells, thus providing a protective effect against infections like Coxsackievirus B5.

Q & A

Q. What are the established synthetic routes for 3-(2H-1,2,3-benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline?

The synthesis typically involves multi-step reactions starting with functionalized aniline precursors. A common approach includes:

- Nucleophilic substitution : Reacting 5-nitro-3-(benzotriazol-2-yl)aniline with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C to introduce the trifluoroethoxy group .

- Reduction of nitro groups : Catalytic hydrogenation (e.g., Raney nickel, H₂ at 40–50 psi) to reduce nitro to amine, followed by purification via distillation or recrystallization .

Key considerations : Solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction time (6–12 hours for nitro reduction), and catalyst loading (5–10 wt% for hydrogenation).

Q. How is the compound characterized spectroscopically?

- ¹H/¹³C NMR : The benzotriazole protons resonate at δ 7.8–8.3 ppm, while the trifluoroethoxy group shows a quartet near δ 4.5 ppm (J = 8–10 Hz). Aromatic protons of the aniline core appear at δ 6.5–7.2 ppm .

- IR spectroscopy : Strong absorption bands for N-H (3350–3450 cm⁻¹), C-F (1100–1250 cm⁻¹), and benzotriazole C=N (1600–1650 cm⁻¹) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 338.1 (calculated for C₁₄H₁₁F₃N₄O).

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Discrepancies in NMR or IR spectra often arise from:

- Tautomerism in benzotriazole : The 1H- and 2H-benzotriazole tautomers exhibit distinct NMR shifts. Use variable-temperature NMR to identify dominant tautomers .

- Impurity peaks : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted nitro intermediates) can overlap with signals. Employ HPLC-MS (≥95% purity threshold) or column chromatography for purification .

Methodology : Combine 2D NMR (COSY, HSQC) to assign ambiguous peaks and compare with computational simulations (DFT calculations).

Q. What strategies optimize yield in the trifluoroethoxy substitution step?

- Base selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) due to enhanced nucleophilicity .

- Solvent effects : DMF increases reaction rate but may promote side reactions; alternatives like DMSO or acetonitrile can improve selectivity .

- Temperature control : Maintaining 80–90°C prevents decomposition of the trifluoroethylating agent.

Data-driven optimization : Design of Experiments (DoE) with variables like base equivalents (1.2–2.0 eq.) and reaction time (4–8 hours) to identify optimal conditions.

Q. How does fluorine substitution influence biological activity?

The trifluoroethoxy group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vitro .

Experimental validation : Compare IC₅₀ values against non-fluorinated analogs in enzyme inhibition assays (e.g., cytokinin oxidase/dehydrogenase) .

Q. What methodologies assess the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to enzymes like benzotriazole-dependent oxidases .

- Molecular docking : Use X-ray crystallography data (PDB: 5AO) to model interactions with active-site residues (e.g., hydrogen bonding with His194) .

- Kinetic analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varied substrate concentrations .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

- Source variability : Differences in purity (e.g., 95% vs. >99%) significantly affect IC₅₀ values. Standardize purity verification via HPLC .

- Assay conditions : pH (e.g., 7.4 vs. 6.8) and ionic strength alter protonation states of the aniline group, impacting binding. Control buffer composition rigorously .

Case study : A study reporting low anti-inflammatory activity (IC₅₀ > 50 µM) vs. high activity (IC₅₀ = 5 µM) may stem from differing cell lines (RAW 264.7 vs. THP-1) .

Structure-Activity Relationship (SAR) Studies

Q. What structural modifications enhance target selectivity?

- Benzotriazole substitution : Replacing 2H-benzotriazole with 1H-isomer reduces off-target effects on kinases by ~40% .

- Aniline para-substitution : Introducing electron-withdrawing groups (e.g., -CF₃) improves binding to hydrophobic enzyme pockets .

Experimental design : Synthesize analogs with systematic substitutions (e.g., -OCH₃, -Cl, -CF₃) and compare Kᵢ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.